1,3-Bis((phenylsulphonyl)methyl)urea physical and chemical properties
1,3-Bis((phenylsulphonyl)methyl)urea physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,3-Bis((phenylsulphonyl)methyl)urea. While detailed experimental data for this specific molecule is not extensively available in published literature, this document synthesizes available information, including calculated properties and contextual understanding derived from related chemical structures such as benzenesulfonamides and substituted ureas. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the molecular structure, key identifiers, and predicted characteristics of this compound.
Introduction
1,3-Bis((phenylsulphonyl)methyl)urea is a symmetrically substituted urea derivative containing two phenylsulfonylmethyl groups. The presence of both the urea and sulfonamide functionalities suggests a potential for a range of chemical interactions and biological activities. The urea moiety can act as a hydrogen bond donor and acceptor, a common feature in many biologically active molecules, including enzyme inhibitors. The phenylsulfonyl groups are prevalent in medicinal chemistry, often imparting desirable pharmacokinetic properties and serving as key interacting elements with biological targets. Benzenesulfonamide derivatives, for instance, are known to exhibit a wide array of biological activities, including anticancer and antimicrobial effects[1][2].
This guide aims to consolidate the currently available data on 1,3-Bis((phenylsulphonyl)methyl)urea to facilitate further research and application development.
Chemical Identity and Molecular Structure
The fundamental identity of 1,3-Bis((phenylsulphonyl)methyl)urea is established through its unique chemical identifiers and molecular structure.
| Identifier | Value |
| Chemical Name | 1,3-bis[(phenylsulphonyl)methyl]urea |
| CAS Number | 76965-49-6[3][4] |
| Molecular Formula | C₁₅H₁₆N₂O₅S₂[3] |
| Molecular Weight | 368.43 g/mol [3] |
| EINECS Number | 278-582-2[3] |
The molecular structure of 1,3-Bis((phenylsulphonyl)methyl)urea is characterized by a central urea core symmetrically substituted with two methyl groups, each of which is further attached to a phenylsulfonyl group.
Figure 1: 2D Chemical Structure of 1,3-Bis((phenylsulphonyl)methyl)urea.
Physical and Chemical Properties
| Property | Value | Source |
| Density | 1.389 g/cm³ | ChemNet |
| Boiling Point | 720.5 °C at 760 mmHg | ChemNet |
| Refractive Index | 1.597 | ChemNet |
| Flash Point | 389.6 °C | ChemNet |
| Vapor Pressure | 1.3E-20 mmHg at 25°C | ChemNet |
Solubility: The solubility of 1,3-Bis((phenylsulphonyl)methyl)urea has not been experimentally determined. Based on its structure, it is expected to have low solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Stability: Information regarding the stability of this compound is not available. Generally, ureas can be susceptible to hydrolysis under strong acidic or basic conditions, and sulfonamides are typically stable.
Synthesis and Reactivity
A specific, detailed synthesis protocol for 1,3-Bis((phenylsulphonyl)methyl)urea is not described in the available literature. However, its structure suggests a plausible synthetic route involving the reaction of phenylsulfonylmethyl isocyanate with phenylsulfonylmethylamine, or the reaction of phosgene or a phosgene equivalent with two equivalents of phenylsulfonylmethylamine. The synthesis of various benzenesulfonamide and urea derivatives often involves coupling reactions, such as the reaction of sulfonyl chlorides with amines or the reaction of isocyanates with amines[5][6][7].
The reactivity of 1,3-Bis((phenylsulphonyl)methyl)urea would likely be dictated by its functional groups. The N-H protons of the urea moiety can be deprotonated by strong bases, and the carbonyl group can act as a nucleophilic site. The sulfonyl groups are generally unreactive but can influence the acidity of adjacent protons.
Potential Applications
While no specific applications for 1,3-Bis((phenylsulphonyl)methyl)urea have been reported, its structural motifs are present in compounds with a wide range of biological activities. The benzenesulfonamide framework is a key component in many pharmaceuticals, including anticancer and anti-influenza agents[1]. Urea-containing compounds also have diverse applications in medicine and materials science. Given these precedents, 1,3-Bis((phenylsulphonyl)methyl)urea could be a candidate for screening in various biological assays, particularly those targeting enzymes where hydrogen bonding and interactions with aromatic groups are crucial for binding.
Conclusion
1,3-Bis((phenylsulphonyl)methyl)urea is a chemical entity with a structure that suggests potential for interesting chemical and biological properties. However, there is a notable absence of detailed experimental data in the public domain. This technical guide has compiled the available information on its identity and predicted properties to serve as a starting point for future research. Experimental validation of the calculated properties, along with the development of a reliable synthetic protocol and investigation into its reactivity and biological activity, are necessary next steps to fully characterize this compound and explore its potential applications.
References
- Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC. (URL: )
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (2021-08-01). (URL: [Link])
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Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex - MDPI. (2023-04-03). (URL: [Link])
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Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (2011-06-07). (URL: [Link])
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Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. (2019-07-17). (URL: [Link])
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1,3-bis[(phenylsulphonyl)methyl]urea — Chemical Substance Information - NextSDS. (URL: [Link])
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REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES. (URL: [Link])
